molecular formula C11H21BrO6 B1667891 Bromo-PEG4-acid CAS No. 1393330-38-5

Bromo-PEG4-acid

Cat. No. B1667891
M. Wt: 329.18 g/mol
InChI Key: VFXKQEAMKNNRMI-UHFFFAOYSA-N
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Description

Bromo-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

Bromo-PEG4-acid has a molecular weight of 329.2 g/mol . It has a functional group of Bromide/Carboxylic Acid . Its molecular formula is C11H21BrO6 .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Bromo-PEG4-acid has a molecular weight of 329.2 g/mol . It is soluble in water, DMSO, DMF, and DCM . It is stored at -20°C .

Scientific Research Applications

  • Polyethylene Glycol (PEG) in Biomedical Applications : Studies show the use of PEG, including derivatives like Bromo-PEG4-acid, for enhancing protein resistance and preserving protein function in biomedical applications. This is crucial for developing platforms for biomolecule immobilization and recognition (Yanqiu Du, Jing Jin, Wei Jiang, 2018).

  • Drug Delivery Systems : Research indicates the potential of Bromo-PEG4-acid derivatives in creating efficient drug delivery systems. This includes the synthesis of nanoparticles for gene delivery, where modifications with bromoalkylcarboxylic acids and PEG improve gene expression and reduce toxicity (Sara Ayatollahi et al., 2012).

  • Nanotechnology : Bromo-PEG4-acid compounds are used in the functionalization of nanoparticles, such as magnetite nanoparticles, for biomedical applications. This includes the development of smart drug delivery systems and diagnostic tools (Reynolds A. Frimpong, J. Z. Hilt, 2008).

  • PEGylation of Peptides and Proteins : Bromo-PEG4-acid is relevant in the field of PEGylation, where PEG is covalently attached to peptides and proteins. This process enhances the stability and bioavailability of therapeutic proteins and peptides (M. J. Roberts et al., 2002).

  • Green Chemistry Applications : Bromo-PEG4-acid derivatives are used in environmentally friendly chemical syntheses, such as the Suzuki reaction in water, highlighting the role of these compounds in green chemistry (N. Jiang, A. Ragauskas, 2006).

  • Enzyme Stability : Research has explored the impact of Bromo-PEG4-acid on enzyme stability, which is significant for various industrial applications. For instance, studies on bromelain stability in different pH environments and in the presence of PEG compounds have been conducted (L. C. D. L. Novaes et al., 2014).

Future Directions

Bromo-PEG4-acid is a PEG linker that can be used in the synthesis of PROTACs . PROTACs are an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of Bromo-PEG4-acid could be in the development of new PROTACs for targeted therapy.

properties

IUPAC Name

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXKQEAMKNNRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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